5-Methoxypyridine-3-boronic acid
Overview
Description
5-Methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a white to off-white crystalline powder and is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of 5-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from this compound) to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura cross-coupling reaction suggest potential implications for its bioavailability .
Result of Action
The action of this compound in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules for potential use in various fields such as medicinal chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the stability of this compound can be affected by factors such as temperature and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
5-Methoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives and the products formed from its reactions can influence cell function. For instance, compounds synthesized using this compound may affect cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through the interaction of the synthesized compounds with cellular receptors and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki-Miyaura coupling reactions. At the molecular level, the compound forms a complex with palladium catalysts, which facilitates the transmetalation step where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The binding interactions with palladium and the subsequent steps are crucial for the compound’s effectiveness in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies in vitro and in vivo have shown that the compound maintains its reactivity over extended periods, although degradation products may form under certain conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound is generally well-tolerated, with minimal adverse effects. At higher dosages, toxic effects may be observed, including potential impacts on organ function and overall health. Threshold effects have been noted, where the compound’s efficacy in biochemical reactions reaches a plateau beyond a certain concentration .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. These interactions can affect metabolic flux and the levels of metabolites in the system. The compound’s role in these pathways is primarily as a building block for more complex molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport mechanisms ensure that the compound reaches its target sites where it can participate in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound is available in the right place at the right time to exert its effects. The activity and function of the compound can be influenced by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to selectively activate a position on the pyridine ring, which is then borylated.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This method involves the cycloaddition of boronic acid derivatives with other organic molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples boronic acids with amines or alcohols to form C-N or C-O bonds.
Petasis Reaction: This multicomponent reaction involves the coupling of boronic acids with amines and aldehydes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Aldehydes and Amines: Used in Petasis reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Amines and Alcohols: Formed in Chan-Lam coupling reactions.
Amino Alcohols: Formed in Petasis reactions.
Scientific Research Applications
5-Methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxypyridine-3-boronic acid: Similar structure but with the methoxy group at a different position.
5-Methylpyridine-3-boronic acid: Similar structure but with a methyl group instead of a methoxy group.
5-Methoxy-3-pyridineboronic acid pinacol ester: A derivative of 5-Methoxypyridine-3-boronic acid used in specific synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its methoxy group can influence the electronic properties of the pyridine ring, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(5-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFOFZTZUILPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376727 | |
Record name | 5-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-69-4 | |
Record name | 5-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxypyridine-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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